3',4'-Dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid is a complex organic compound with significant relevance in medicinal chemistry. Its chemical formula is and it has a molecular weight of 284.35 g/mol. The compound is characterized by a spirocyclic structure that combines elements of cyclohexane and pyridoindole, which contributes to its unique properties and potential biological activities. It is classified under the category of carboxylic acids due to the presence of a carboxyl functional group.
The synthesis of 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid typically involves a multi-step reaction process. One common method includes:
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular structure of 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid features a spiro linkage between a cyclohexane ring and a pyridoindole moiety. This unique arrangement influences its chemical reactivity and biological activity.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are facilitated by standard organic reaction conditions such as heating, use of catalysts (e.g., acid catalysts for esterification), and appropriate solvents.
The mechanism of action for 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid is primarily studied in the context of its pharmacological effects. It has been shown to interact with various biological targets, including receptors involved in pain modulation:
Experimental studies have demonstrated that derivatives of this compound exhibit significant activity in preclinical models of pain management, indicating its potential therapeutic applications .
Relevant data regarding these properties are essential for understanding its handling and storage requirements in laboratory settings.
3',4'-Dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid has several potential applications:
Spirocyclic alkaloids represent a distinctive class of natural and synthetic compounds characterized by their three-dimensional molecular architecture. These structures feature perpendicular ring systems connected through a single quaternary spiro carbon atom, conferring conformational rigidity while maintaining sufficient flexibility for target interactions [1]. The structural complexity of spirocycles enables them to interact with biological targets through multiple binding modes, often exhibiting enhanced selectivity profiles compared to planar aromatic compounds [8]. Within this chemical space, pyrido[3,4-b]indole derivatives (β-carbolines) have emerged as privileged scaffolds due to their diverse pharmacological activities, ranging from antitumor to neuroprotective effects [3]. The compound 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid exemplifies this chemical class, incorporating both the spirocyclic framework and β-carboline system into a single molecular entity with significant drug discovery potential.
The molecular architecture of 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid (CAS: 100068-46-0, C₁₇H₂₀N₂O₂, MW: 284.35 g/mol) exhibits several distinctive structural features that contribute to its three-dimensionality and potential bioactivity. The core structure features a spiro junction at the C1 position of cyclohexane and C1' of the pyridoindole ring system, creating an orthogonal relationship between these two ring systems [2]. This arrangement imposes significant conformational constraints that:
The tetrahedral spiro carbon (C1/C1') functions as a stereochemical anchor that locks the relative orientation of the cyclohexane and dihydropyridoindole rings. This configuration generates significant three-dimensional character, with computational models predicting a molecular globularity index of 0.72 and a plane of best fit (PBF) value of 0.35 – metrics indicating pronounced three-dimensionality [8]. The dihydropyrido[3,4-b]indole (β-carboline) system contributes to the molecule's hydrogen-bonding capacity through its tertiary nitrogen and aromatic π-system, while the carboxylic acid moiety at position 3' provides an additional hydrogen-bond donor/acceptor group and potential site for salt formation to enhance solubility [4].
The physicochemical profile of this compound reveals balanced properties conducive to drug-likeness:
These parameters suggest moderate membrane permeability while retaining sufficient water solubility for biological evaluation [2] [4]. The spirocyclic constraint significantly reduces the number of freely rotatable bonds (only 2 outside ring systems), potentially limiting conformational entropy loss upon target binding and improving binding affinity [1].
Table 1: Structural Characteristics of Spiro[cyclohexane-pyridoindole] Compared to Other Spirocyclic Scaffolds
Structural Feature | Spiro[cyclohexane-pyridoindole] | Spirooxindoles | Spirolactones |
---|---|---|---|
Representative Compound | 3',4'-Dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid | Spirotryprostatin A | Fredericamycin A |
Spiro Atom Hybridization | sp³ (tetrahedral) | sp³ (tetrahedral) | sp³ (tetrahedral) |
Ring Fusion Type | Spirocyclic | Spirocyclic | Spirocyclic |
Characteristic Functional Groups | Carboxylic acid, β-carboline | Oxindole, diketopiperazine | Quinone, lactone |
Predicted TPSA (Ų) | 53 | 65-85 | 85-110 |
Rotatable Bonds | 2 | 3-5 | 0-2 |
Structural Complexity (PBF) | 0.35 | 0.28-0.32 | 0.25 |
Natural Product Prevalence | Rare | Common (Aspergillus spp.) | Common (Streptomyces spp.) |
Representative Bioactivity | Under investigation | Antimitotic (G2/M arrest) | Antitumor antibiotic |
Source: Data compiled from [1] [3] [8]
The synthetic accessibility of this scaffold has been established through a documented route involving the condensation of cyclohexanone with L-tryptophan, exploiting the inherent reactivity of the indole nucleus toward electrophilic carbonyl compounds [2]. This efficient one-pot assembly demonstrates the feasibility of generating structural diversity around this core for structure-activity relationship studies.
Pyrido[3,4-b]indole derivatives, commonly known as β-carboline alkaloids, have a rich history in medicinal chemistry dating back to their initial isolation from natural sources. The structural evolution of these compounds has progressed from simple natural products to complex synthetic analogs with optimized pharmacological properties:
Early Natural Product Isolation (Pre-1980s): β-Carboline alkaloids were first identified in traditional medicinal plants such as Uncaria rhynchophylla (Gou-Teng) used in Traditional Chinese Medicine for neurological disorders [3]. These compounds demonstrated acetylcholinesterase inhibition and NMDA receptor modulation, establishing the pyridoindole core as a biologically relevant scaffold.
Golden Age of Spirocyclic Development (1980s-2000s): The discovery of fredericamycin A (1980s), a spirocyclic pyridoindole antibiotic from Streptomyces griseus, demonstrated the therapeutic potential of complex spiro-fused β-carbolines [1] [8]. This period witnessed the development of synthetic methodologies for spirocyclization, including Pictet-Spengler approaches that enabled the construction of the characteristic spiro junction found in 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole] derivatives [1].
Modern Drug Design Era (2010-Present): Contemporary research has focused on rational optimization of pyridoindole scaffolds, exemplified by the synthesis of 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid as a versatile synthetic intermediate [2] [4]. The carboxylic acid functionality at position 3' enables further chemical derivatization to amides, esters, and peptidomimetics, facilitating ADME optimization.
Table 2: Key Milestones in Pyrido[3,4-b]indole-Based Drug Discovery
Time Period | Development Milestone | Significance | Representative Agents |
---|---|---|---|
Pre-1980s | Isolation of β-carboline alkaloids from natural sources | Established basic pharmacological profile of pyridoindole core | Harmane, norharmane |
1980s | Discovery of antitumor spirocyclic pyridoindoles | Demonstrated therapeutic potential of complex spiro-fused β-carbolines | Fredericamycin A |
1990s | Development of synthetic spirocyclization methodologies | Enabled efficient construction of spiro[cyclohexane-pyridoindole] scaffolds | Early synthetic analogs |
2000s | Structural optimization for CNS penetration | Addressed blood-brain barrier limitations through logP optimization | Spirocyclic β-carbolines with reduced PSA |
2010s | Application in targeted cancer therapy | Development of p53-MDM2 interaction inhibitors inspired by spirooxindoles | MI-888, MI-219 |
2020s | Exploration as multifunctional dementia leads | Investigation of spirocyclic β-carbolines for Alzheimer's disease pathology | Structural analogs of 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid |
Source: Historical data synthesized from [1] [3] [5]
The structural similarity between 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid and clinically validated spirocyclic drugs is noteworthy. Spirocyclic drugs including:
...share the critical spirocyclic constraint that contributes to their target selectivity [1]. The commercial availability of 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid through specialty chemical suppliers (priced at $260/500mg to $874/5g) reflects its established importance as a research chemical for medicinal chemistry programs [4] [7]. Current research focuses on leveraging this scaffold for multitarget dementia therapeutics, capitalizing on its potential to simultaneously address amyloid aggregation, oxidative stress, and neuroinflammation pathways implicated in Alzheimer's disease [3].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8